4-Ethyl-1,3-dithiolane-2-thione
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Overview
Description
4-Ethyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one thione group. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dithiolane-2-thione can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine under high pressure . This method yields the compound nearly quantitatively and is characterized by an activation volume of -41 ml mol^-1 at 40°C .
Industrial Production Methods: Industrial production of 1,3-dithiolane-2-thione derivatives often involves the use of epoxides treated with potassium ethyl xanthogenate (KSC(S)OEt) under mild conditions . This method is advantageous due to its simplicity, safety, and relatively high yield without the need for high pressure or catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Can be reduced using agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Participates in nucleophilic substitution reactions with reagents like alkyl halides and tosylates.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides, tosylates, and epoxides in the presence of bases or catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dithiols.
Substitution: Various alkylated and functionalized derivatives.
Scientific Research Applications
4-Ethyl-1,3-dithiolane-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-dithiolane-2-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Ethyl-1,3-dithiolane-2-thione can be compared with other similar compounds such as:
1,3-Dithiolane-2-thione: Shares a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
1,3-Dithiane: Contains an additional sulfur atom, leading to distinct chemical properties and uses.
Ethylene trithiocarbonate: Another cyclic trithiocarbonate with different industrial applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and a broad range of applications in various fields .
Properties
CAS No. |
78186-85-3 |
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Molecular Formula |
C5H8S3 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
4-ethyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 |
InChI Key |
NFPWEXAVSWIDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CSC(=S)S1 |
Origin of Product |
United States |
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